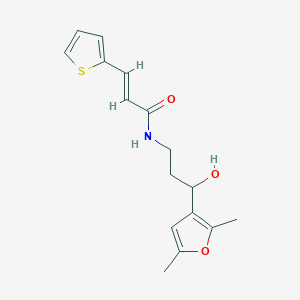

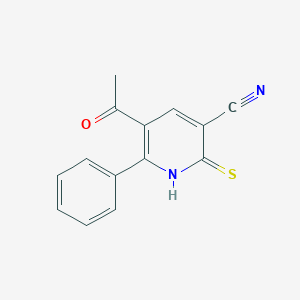

![molecular formula C13H14N4O3S B2379982 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 730947-87-2](/img/structure/B2379982.png)

4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds like this are often found in various drugs and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzoic acid moiety, a 1,2,4-triazole ring, and a sulfanyl group. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .Applications De Recherche Scientifique

Chemical Synthesis and Structure Analysis

4-Methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid and its derivatives have been a subject of interest in chemical synthesis. Maliszewska-Guz et al. (2005) explored the cyclization of related thiosemicarbazides to form triazole and thiadiazole derivatives, examining their molecular structures through X-ray analysis (Maliszewska-Guz et al., 2005). Similarly, Dinesh (2013) synthesized two benzoic acids, including a compound related to this compound, and analyzed their crystal structures and non-covalent interactions (Dinesh, 2013).

Pharmacological Properties

In pharmacology, compounds related to this compound have been investigated for various biological activities. Wujec et al. (2011) studied the antiviral and virucidal activities of related acetamide derivatives against human adenovirus and ECHO-9 virus (Wujec et al., 2011). Also, Shkoor et al. (2021) synthesized a series of derivatives to evaluate their antiproliferative and antilipolytic activities, with potential implications in obesity-related colorectal cancer (Shkoor et al., 2021).

Antimicrobial Activities

These compounds have also been tested for antimicrobial properties. Mange et al. (2013) synthesized a series of Schiff bases to evaluate their antibacterial and antifungal activities (Mange et al., 2013). Similarly, Singh et al. (2010) prepared triazole derivatives and screened them for antibacterial activity against various pathogens (Singh et al., 2010).

Propriétés

IUPAC Name |

4-methyl-3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-8-3-4-9(12(19)20)5-10(8)15-11(18)6-21-13-16-14-7-17(13)2/h3-5,7H,6H2,1-2H3,(H,15,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWVDFQQNOTSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CSC2=NN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2379904.png)

![tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate](/img/structure/B2379907.png)

![2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B2379909.png)

![4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2379910.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)

![2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2379916.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)